Product packaging for 2-Diazo-1,1,1,3,3,3-hexafluoropropane(Cat. No.:CAS No. 684-23-1)

2-Diazo-1,1,1,3,3,3-hexafluoropropane

Cat. No.: B8510941
CAS No.: 684-23-1
M. Wt: 178.04 g/mol
InChI Key: LZNJTWRVZAJCNH-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Advanced Materials and Chemical Biology Research

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science due to the unique properties imparted by fluorine. researchgate.net Fluorine's high electronegativity, small atomic size, and the strength of the C-F bond significantly influence the characteristics of organic molecules. researchgate.netbeilstein-journals.org In materials science, these properties are harnessed to create advanced polymers with exceptional thermal stability, chemical resistance, and low surface energy. jazanu.edu.sa A prime example is polytetrafluoroethylene (Teflon), renowned for its non-stick properties and durability. researchgate.net Fluorinated compounds are also integral to the development of specialized materials used in energy storage and other high-performance applications. researchgate.net

In the realm of chemical biology and medicinal chemistry, the introduction of fluorine is a widely used strategy to enhance the efficacy of pharmaceuticals. jazanu.edu.sa Approximately one-fifth of all pharmaceutical drugs contain fluorine. beilstein-journals.org The substitution of hydrogen with fluorine can improve a drug's metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing its bioavailability and half-life. jazanu.edu.sa Furthermore, the lipophilicity of a molecule can be fine-tuned by incorporating fluorine, which can enhance its ability to cross cell membranes. jazanu.edu.sa These beneficial modifications have made organofluorine compounds critical components in the development of new therapeutic agents and agrochemicals. beilstein-journals.orgjazanu.edu.sa

Overview of Diazo Compounds as Versatile Synthetic Intermediates

Diazo compounds, characterized by a C=N₂ functional group, are highly versatile reagents in organic synthesis, prized for their ability to act as precursors to carbenes. nih.govacs.orgnih.gov Upon thermal, photochemical, or metal-catalyzed decomposition, they readily extrude molecular nitrogen (N₂) to generate highly reactive carbene intermediates. nih.govsigmaaldrich.com These carbenes can then participate in a wide array of chemical transformations, making diazo compounds invaluable building blocks for complex molecular architectures. acs.orgnih.gov

The synthetic utility of diazo compounds is demonstrated by their participation in several key reaction types:

Cycloaddition Reactions: Diazo compounds undergo 1,3-dipolar cycloadditions with various unsaturated systems to form heterocyclic compounds like pyrazoles and pyrazolines. constructor.university The carbene generated from a diazo compound can also react with alkenes and alkynes to form cyclopropanes and cyclopropenes, respectively. nih.govsigmaaldrich.com

Insertion Reactions: Carbenes can insert into C-H, N-H, O-H, and other X-H bonds, providing a direct method for C-C and C-X bond formation. acs.orgsigmaaldrich.com This reactivity is particularly powerful for the functionalization of otherwise unreactive C-H bonds.

Rearrangement Reactions: Certain diazo compounds, particularly α-diazoketones, can undergo the Wolff rearrangement to form ketenes, which are versatile intermediates for further synthesis. nih.gov

This broad reactivity profile has established diazo compounds as essential tools for constructing intricate carbocyclic and heterocyclic systems found in natural products, pharmaceuticals, and materials. nih.govacs.org

Unique Role of 2-Diazo-1,1,1,3,3,3-hexafluoropropane (Bis(trifluoromethyl)diazomethane) as a Source of Fluorinated Carbene Species

This compound, also known as bis(trifluoromethyl)diazomethane, holds a special place among fluorinated diazo reagents. Its primary significance lies in its role as a clean and efficient precursor for generating bis(trifluoromethyl)carbene, :C(CF₃)₂, a highly electrophilic and reactive intermediate. The two powerful electron-withdrawing trifluoromethyl groups dramatically influence the properties and reactivity of the resulting carbene.

The thermal or photochemical decomposition of this compound leads to the loss of dinitrogen gas and the formation of the bis(trifluoromethyl)carbene. This fluorinated carbene is a key intermediate for introducing the geminal bis(trifluoromethyl) moiety into organic molecules. The strong σ-withdrawing effect of the two CF₃ groups makes the singlet state of this carbene particularly stable compared to its non-fluorinated counterparts. This electronic property governs its subsequent reactions, which are crucial for synthesizing a variety of fluorinated compounds. The applications of this reagent are primarily centered on leveraging the unique reactivity of bis(trifluoromethyl)carbene to construct molecules containing the C(CF₃)₂ group, which is a valuable building block in medicinal chemistry and materials science.

Data Tables

Table 1: Properties of this compound

Property Value
IUPAC Name This compound
Synonym Bis(trifluoromethyl)diazomethane
CAS Number 684-23-1
Molecular Formula C₃F₆N₂
Molecular Weight 178.04 g/mol
Canonical SMILES C(=[N+]=[N-])(C(F)(F)F)C(F)(F)F

| InChIKey | LZNJTWRVZAJCNH-UHFFFAOYSA-N |

Data sourced from PubChem CID 12576164. nih.gov

Table 2: Key Reactions of Diazo Compound-Derived Carbenes

Reaction Type Description General Product
Cyclopropanation Reaction of a carbene with an alkene. Cyclopropane (B1198618) derivative
C-H Insertion Insertion of a carbene into a carbon-hydrogen bond. Functionalized alkane
O-H Insertion Reaction of a carbene with an alcohol. Ether derivative
N-H Insertion Reaction of a carbene with an amine. Substituted amine

| Wolff Rearrangement | Rearrangement of an α-diazoketone-derived carbene. | Ketene |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3F6N2 B8510941 2-Diazo-1,1,1,3,3,3-hexafluoropropane CAS No. 684-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

684-23-1

Molecular Formula

C3F6N2

Molecular Weight

178.04 g/mol

IUPAC Name

2-diazo-1,1,1,3,3,3-hexafluoropropane

InChI

InChI=1S/C3F6N2/c4-2(5,6)1(11-10)3(7,8)9

InChI Key

LZNJTWRVZAJCNH-UHFFFAOYSA-N

Canonical SMILES

C(=[N+]=[N-])(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Diazo 1,1,1,3,3,3 Hexafluoropropane

Historical Context of Fluorinated Diazoalkane Synthesis

The chemistry of diazoalkanes dates back to 1894 with the first description of diazomethane (B1218177). rsc.org However, the synthesis and application of their fluorinated counterparts were neglected for a considerable period. rsc.orgnih.gov A significant milestone occurred in 1943 when Gilman and Jones first described 2,2,2-trifluorodiazoethane (B1242873), marking the entry of fluorinated diazoalkanes into the scientific literature. rsc.org Despite this early discovery, it was not until the last couple of decades that these reagents, particularly trifluorodiazoethane, began to see regular use in organic synthesis. rsc.orgnih.govresearchgate.net The growing interest stems from their utility as versatile, atom-economical reagents for creating fluorinated building blocks, which are of high importance in medicinal chemistry, agrochemistry, and materials science. nih.govrsc.org In recent years, the range of known fluoroalkyl substituted diazoalkanes has expanded, including perfluorinated variants and the highly reactive difluorodiazoethane, first described in 2015. rsc.orgnih.govresearchgate.net

Established Synthetic Routes to 2-Diazo-1,1,1,3,3,3-hexafluoropropane

The most well-documented and established method for synthesizing this compound is a two-step process starting from hexafluoroacetone (B58046) imine. orgsyn.org The procedure involves the formation of an intermediate, hexafluoroacetone hydrazone, which is subsequently oxidized to yield the target diazo compound. orgsyn.org

The first step is the synthesis of hexafluoroacetone hydrazone. Anhydrous hydrazine (B178648) is cooled and reacted with hexafluoroacetone imine, which is slowly distilled into the reaction flask while maintaining a low temperature (<10°C). orgsyn.org After the addition is complete, the reaction mixture is warmed to room temperature and then poured onto phosphorus pentoxide for dehydration. orgsyn.org The crude product is isolated by distillation and purified to yield hexafluoroacetone hydrazone. orgsyn.org

In the second step, the prepared hexafluoroacetone hydrazone is oxidized to form this compound. The hydrazone, dissolved in benzonitrile, is added to a cooled mixture of lead tetraacetate in benzonitrile. orgsyn.org The reaction proceeds for an hour at 0°C and then for another hour at room temperature. orgsyn.org The volatile product, this compound (boiling point 12–13°C), is collected in a cold trap under reduced pressure. orgsyn.org This method provides the target compound in good yield. orgsyn.org

StepStarting MaterialsReagentsConditionsProductYield
1Hexafluoroacetone imine, Anhydrous hydrazinePhosphorus pentoxide1) <10°C, then warm to RT; 2) DistillationHexafluoroacetone hydrazone53–59%
2Hexafluoroacetone hydrazoneLead tetraacetate, Benzonitrile0°C to RT, then vacuum distillation into cold trapThis compound76–79%

This table summarizes the established two-step synthesis of this compound.

Advances in Diazotization and Diazo-Transfer Processes for Fluoroalkanes

Diazotization, the conversion of a primary amino group to a diazonium salt, is a fundamental process in the synthesis of diazo compounds. numberanalytics.comyoutube.com Traditionally, this involves reacting a primary amine with a nitrosating agent, such as sodium nitrite, in the presence of a strong acid. numberanalytics.com For fluorinated amines, this remains a key strategy. For instance, the synthesis of diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate involves the diazotization of the corresponding amine precursor using tert-butyl nitrite. nih.gov Modern advancements focus on improving the safety and efficiency of these reactions. The use of continuous flow reactors and microreactors allows for precise control over reaction parameters like temperature and residence time, which is crucial when handling potentially explosive diazonium intermediates. numberanalytics.com

Diazo-transfer reactions provide an alternative route, where a diazo group is transferred from a donor, typically a sulfonyl azide, to an active methylene (B1212753) compound. jazanu.edu.sathieme-connect.de A significant advancement in this area is the development of "sulfonyl-azide-free" (SAFE) protocols to avoid the handling of potentially explosive reagents. researchgate.net Another sophisticated strategy is detrifluoroacetylative diazo transfer. In this method, a ketone is first trifluoroacetylated to increase the acidity of the α-proton, facilitating a subsequent diazo transfer reaction under mild conditions. orgsyn.org This two-step sequence allows for the efficient synthesis of α-diazo ketones that are otherwise difficult to prepare. orgsyn.org Continuous flow processing has also been applied to diazo-transfer reactions, enabling the generation and immediate use of the diazo compound in a subsequent telescoped reaction, thereby avoiding the isolation of hazardous intermediates. nih.gov

Ex-Situ Generation Techniques for Related Fluorinated Diazo Reagents

Given the often unstable and potentially hazardous nature of low-molecular-weight diazoalkanes, techniques for their generation and immediate use without isolation are highly valuable. Ex-situ generation, where the reagent is produced in a separate but connected apparatus and then introduced into the reaction mixture, offers a powerful approach to handle these reactive species safely. organic-chemistry.org

A notable example involves the ex-situ generation of gaseous 2-diazo-1,1,1-trifluoroethane (CF₃CHN₂), a close structural analog of this compound. rochester.edu In a specialized two-compartment setup, the precursor, 2,2,2-trifluoroethylamine (B1214592) hydrochloride, is treated with an aqueous solution of sodium nitrite. The gaseous diazoalkane produced is then swept by a stream of argon from the generation chamber into a separate reaction vessel containing the substrate and catalyst. rochester.edu This approach allows for the controlled addition of the hazardous reagent, minimizing its accumulation and enabling its use in sensitive catalytic systems, such as biocatalytic cyclopropanation reactions mediated by engineered myoglobin (B1173299) catalysts. rochester.edu This compartmentalized strategy effectively couples the generation of the fluorinated diazo reagent with its consumption, enhancing safety and control over the process. rochester.edu Similarly, methods for the in situ generation of unstable difluoromethylphosphonate-containing diazoalkanes have been developed, where the diazo compound is formed in the same pot as the substrate from its amine precursor via diazotization with t-BuONO and trapped in a subsequent cycloaddition reaction. acs.org

Generation and Reactivity of Bis Trifluoromethyl Carbene from 2 Diazo 1,1,1,3,3,3 Hexafluoropropane

Mechanistic Pathways for Carbene Generation from Diazo Compounds

The formation of a carbene from a diazo compound involves the expulsion of a molecule of dinitrogen (N₂), which is a thermodynamically favorable process. The primary methods to achieve this transformation include thermal, photochemical, and catalytic activation.

The application of heat provides the necessary activation energy for the C-N bond in 2-diazo-1,1,1,3,3,3-hexafluoropropane to cleave, leading to the irreversible loss of nitrogen gas and the formation of bis(trifluoromethyl)carbene. This process, known as thermolysis, is a common method for generating carbenes. The decomposition temperature and reaction kinetics can be influenced by the molecular structure of the diazo compound and the solvent used. For instance, studies on the thermal decomposition of other fluorinated hydrocarbons, such as tetrafluoropropenes, have shown that high temperatures (above 1500 K) are often required for decomposition, which proceeds via elimination pathways. nih.govnih.govrsc.org The stability of the resulting carbene and the reaction conditions dictate the products formed.

The general mechanism for thermal decomposition is as follows: (CF₃)₂C=N₂ → (CF₃)₂C: + N₂

Photochemical activation, or photolysis, offers a milder alternative to thermal decomposition for generating carbenes. researchgate.net This method involves irradiating the diazo compound with light of a specific wavelength, typically in the UV region. The absorption of a photon excites the diazo molecule to an electronically excited state, which then rapidly decomposes by extruding nitrogen gas. irb.hrresearchgate.net This technique allows for carbene generation at low temperatures, which can be advantageous for reactions involving thermally sensitive substrates.

The photochemical process can be represented as: (CF₃)₂C=N₂ + hν → [(CF₃)₂C=N₂]* → (CF₃)₂C: + N₂

The reactivity of the carbene generated can depend on its spin state (singlet or triplet), which can sometimes be influenced by the photochemical conditions. researchgate.net The use of light provides a high degree of control over the initiation of the reaction. researchgate.net

Transition metal catalysts are widely employed to promote the decomposition of diazo compounds under mild conditions. semanticscholar.orgrsc.org Catalysts based on copper, rhodium, iron, and palladium are particularly effective. semanticscholar.orgrsc.org In this process, the diazo compound coordinates to the metal center, forming a metal-carbene intermediate, also known as a carbenoid. This intermediate is generally more stable and selective than the free carbene generated by thermal or photochemical methods. The subsequent transfer of the carbene moiety to a substrate is mediated by the catalyst.

For example, copper(I) iodide (CuI) has been successfully used to catalyze reactions involving fluorinated diazo compounds. beilstein-journals.orgnih.govnih.gov The catalytic cycle typically involves the reaction of the diazo compound with the metal catalyst to release nitrogen and form the metal-carbene species, which then reacts with the substrate to form the product and regenerate the catalyst. Lewis acids, such as tris(pentafluorophenyl)borane [B(C₆F₅)₃], have also been explored as metal-free catalysts for diazo activation. researchgate.net

Carbene-Mediated Transformations in Organic Synthesis

Once generated, bis(trifluoromethyl)carbene can participate in a variety of synthetic transformations, most notably cyclopropanation and X-H insertion reactions. These reactions are powerful tools for introducing the gem-bis(trifluoromethyl) moiety into organic molecules.

The reaction of a carbene with an alkene (olefin) to form a cyclopropane (B1198618) is a fundamental and widely used transformation in organic synthesis. beilstein-journals.orgnih.gov Bis(trifluoromethyl)carbene, typically generated via catalytic methods to control reactivity, readily reacts with a range of olefinic substrates. Transition-metal-catalyzed cyclopropanation is a common strategy for constructing trifluoromethyl-substituted cyclopropanes. nih.gov

Copper(I) iodide has been shown to be an inexpensive and effective catalyst for the cyclopropanation of both aromatic and aliphatic terminal alkenes with fluorinated diazo reagents. beilstein-journals.orgnih.gov The reactions generally proceed under mild conditions to afford the corresponding gem-bis(trifluoromethyl)cyclopropanes in moderate to good yields.

Table 1: CuI-Catalyzed Cyclopropanation of Olefins with a Fluorinated Diazo Compound Precursor beilstein-journals.orgnih.gov
Olefin SubstrateReaction Time (h)Yield (%)
4-Methylstyrene2.574
Styrene (B11656)2.565
4-Chlorostyrene3.085
1-Octene3.053
Allyl Glycidyl Ether3.545
N-Boc-allylamine3.528

Bis(trifluoromethyl)carbene can insert into various X-H bonds, where X can be carbon, nitrogen, oxygen, or sulfur. This reaction provides a direct method for forming new C-C, C-N, C-O, and C-S bonds.

C-H Insertion: The insertion of carbenes into carbon-hydrogen bonds is a powerful tool for C-H functionalization. Iron-catalyzed systems have been developed for the insertion of trifluoromethylcarbenes into C(sp³)–H bonds. researchgate.net Photochemically generated carbenes have also been shown to insert into unactivated sp³ C-H bonds. nih.gov

N-H Insertion: The insertion of carbenes into the N-H bond of amines and related compounds is an attractive strategy for synthesizing optically active amines. nih.govacs.org Biocatalytic methods, using engineered enzymes like cytochrome c, have been developed for the asymmetric N-H insertion of carbene donors, providing access to enantioenriched α-trifluoromethyl amines. nih.govacs.orgnih.gov

O-H and S-H Insertion: Carbene insertion into the O-H bonds of alcohols and water or the S-H bonds of thiols are also well-established reactions. These transformations are often facilitated by borane (B79455) catalysts. researchgate.net The mechanism for heme-catalyzed carbene N-H insertion is proposed to proceed via the formation of an iron ylide complex, a pathway that can be analogous for S-H insertion. acs.org

Table 2: Examples of Carbene X-H Insertion Reactions
X-H BondSubstrate TypeCatalyst/MethodProduct TypeReference
N-HAryl AminesEngineered Cytochrome cα-Trifluoromethyl Amino Esters nih.govacs.org
C(sp³)-HBenzylic SubstratesFe(TPP)ClTrifluoromethylated Alkanes researchgate.net
Si-HSilanesFe(TPP)ClTrifluoromethylated Silanes researchgate.net
B-HPinacolboraneDirhodium Complexesgem-Diarylmethyl Boranes dicp.ac.cn
C(sp³)-HCyclohexanePhotochemical (UV)Functionalized Alkanes nih.gov

X-H Insertion Reactions (X = C, N, O, S)

Aliphatic and Aromatic C-H Insertion

Bis(trifluoromethyl)carbene undergoes insertion reactions into both aliphatic and aromatic carbon-hydrogen (C-H) bonds. These reactions provide a direct method for the functionalization of hydrocarbons.

In the case of aliphatic C-H bonds, the insertion is often non-selective, leading to a mixture of products when multiple types of C-H bonds are present. The reactivity generally follows the order of tertiary > secondary > primary C-H bonds, which is characteristic of electrophilic carbene insertions.

For aromatic C-H bonds, the insertion of bis(trifluoromethyl)carbene can lead to the formation of substituted aromatic compounds. The reaction is influenced by the electronic properties of the aromatic ring, with electron-rich arenes generally showing higher reactivity. This process can be catalyzed by transition metals, such as rhodium(III) and iridium(III), which can promote migratory insertion of the carbene into an activated C-H bond. acs.orgjst.go.jpnih.gov The regioselectivity of the insertion can be controlled by the presence of directing groups on the aromatic substrate. acs.org

Substrate TypeReaction ConditionsProduct TypeReference
AlkanesPhotolysis or thermolysis of this compoundAlkyl-substituted bis(trifluoromethyl)methanes
ArenesRh(III) or Ir(III) catalysisAryl-substituted bis(trifluoromethyl)methanes acs.orgjst.go.jpnih.gov
Heteroatom-Hydrogen Insertion (O-H, N-H, S-H)

Bis(trifluoromethyl)carbene also readily inserts into heteroatom-hydrogen bonds, including O-H, N-H, and S-H bonds. These reactions are typically very efficient and provide a direct route to the synthesis of various fluorinated compounds.

O-H Insertion: The insertion into the O-H bond of alcohols and phenols is a facile process, leading to the formation of bis(trifluoromethyl)methyl ethers. This reaction is often quantitative and proceeds under mild conditions. In some cases, particularly with phenols, competitive C-H functionalization can be an issue, but the O-H insertion is generally the favored pathway. nih.gov

N-H Insertion: The reaction of bis(trifluoromethyl)carbene with amines results in the formation of N-bis(trifluoromethyl)methylated amines. This transformation is a valuable tool for the synthesis of nitrogen-containing organofluorine compounds. acs.orgnih.govresearchgate.netnih.govresearchwithrutgers.com The development of biocatalytic methods for asymmetric N-H carbene insertion has enabled the synthesis of enantioenriched α-trifluoromethyl amines. acs.orgnih.govresearchgate.netnih.govresearchwithrutgers.com

S-H Insertion: Insertion into the S-H bond of thiols provides a straightforward method for the synthesis of bis(trifluoromethyl)methyl thioethers. This reaction is generally high-yielding and tolerant of various functional groups.

Heteroatom BondSubstrateProductReference
O-HAlcohols, PhenolsBis(trifluoromethyl)methyl ethers nih.gov
N-HAminesN-Bis(trifluoromethyl)methyl amines acs.orgnih.govresearchgate.netnih.govresearchwithrutgers.com
S-HThiolsBis(trifluoromethyl)methyl thioethers

Ylide Formation and Rearrangements

Bis(trifluoromethyl)carbene can react with Lewis bases, such as sulfides, amines, and phosphines, to form ylides. nih.govresearchgate.net These ylide intermediates are often unstable and can undergo subsequent rearrangements, most notably acs.orgresearchgate.net-sigmatropic and nih.govresearchgate.net-rearrangements (Stevens rearrangement).

The formation of a sulfur ylide by the reaction of bis(trifluoromethyl)carbene with a sulfide is a common example. If the sulfide contains an adjacent allylic or propargylic group, the initially formed ylide can undergo a acs.orgresearchgate.net-sigmatropic rearrangement to furnish a homoallylic or homopropargylic sulfide, respectively. nih.govresearchgate.net This reaction has been developed into an efficient method for the construction of carbon-carbon bonds. nih.govresearchgate.net

Similarly, nitrogen ylides can be formed from the reaction with amines, and these can also undergo rearrangements. The nature of the substituents on the nitrogen atom and the carbene influences the stability of the ylide and the propensity for rearrangement.

Phosphorus ylides, formed from the reaction with phosphines, are also known and can participate in various synthetic transformations.

Lewis BaseYlide TypeSubsequent ReactionReference
SulfidesSulfur Ylide acs.orgresearchgate.net-Sigmatropic Rearrangement nih.govresearchgate.net
AminesNitrogen YlideRearrangement Reactions
PhosphinesPhosphorus YlideWittig-type Reactions

Formal [3+2]-Cycloaddition Reactions

This compound can participate in formal [3+2]-cycloaddition reactions with various dipolarophiles. In these reactions, the diazo compound acts as a three-atom component.

The reaction of this compound with alkynes is a well-established method for the synthesis of pyrazoles containing a gem-bis(trifluoromethyl) group. This reaction proceeds via a 1,3-dipolar cycloaddition mechanism.

With alkenes, the corresponding reaction leads to the formation of pyrazolines. These can sometimes be unstable and may eliminate nitrogen to form cyclopropanes or undergo rearrangement.

Furthermore, in multicomponent reactions, this diazo compound can be utilized for the synthesis of other heterocycles. For instance, a copper(I)-catalyzed three-component reaction between terminal alkynes, nitrosobenzenes, and aryl trifluoromethyl diazoalkanes can yield trifluoromethyl-substituted dihydroisoxazoles. acs.org

This compound can also undergo cycloaddition reactions with carbon-sulfur double bonds. For example, its reaction with thioketones can lead to the formation of sulfur-containing heterocycles. The regioselectivity of these cycloadditions is influenced by both steric and electronic factors of the reactants.

Rearrangement Reactions and Skeletal Rearrangements

Bis(trifluoromethyl)carbene and its precursors can be involved in various rearrangement reactions. For instance, the decomposition of sulfur ylides generated from this carbene can lead to carbene intermediates that undergo further transformations. acs.org

In some cases, the initial adducts formed from the reactions of bis(trifluoromethyl)carbene can undergo skeletal rearrangements. For example, the Diels-Alder adduct of 2,2-bis(trifluoromethyl)-1,1-dicyanoethylene (a related compound) with 6,6-dimethylfulvene is unstable and can rearrange to a formal [2+2] adduct or, in the presence of acid, to a different isomeric structure. acs.org While this is not a direct reaction of the carbene, it illustrates the types of rearrangements that can be driven by the presence of the sterically demanding and electron-withdrawing bis(trifluoromethyl) group.

Carbon-Chain Elongation Processes

The generation of bis(trifluoromethyl)carbene from this compound offers a pathway to highly reactive intermediates. However, detailed research findings on the specific carbon-chain elongation of this carbene through Wittig-type reactions with phosphonium ylides are not extensively documented in publicly available literature. The inherent electrophilicity of bis(trifluoromethyl)carbene suggests a potential reactivity towards nucleophilic ylides, which could theoretically lead to the formation of 1,1-bis(trifluoromethyl)alkenes, representing a carbon-chain elongation.

While direct experimental data on this specific reaction is scarce, the principles of carbene chemistry and the well-established reactivity of phosphonium ylides allow for a theoretical consideration of the process. The reaction would likely proceed through the nucleophilic attack of the ylide carbanion on the electrophilic carbene carbon, forming a betaine intermediate. Subsequent elimination of triphenylphosphine oxide would then yield the desired alkene.

It is important to note that the high reactivity of bis(trifluoromethyl)carbene could also lead to competing side reactions, such as cyclopropanation if an alkene is present, or reactions with the solvent or other components of the reaction mixture. The success of such a carbon-chain elongation would likely depend on careful control of reaction conditions to favor the desired olefination pathway.

Further empirical research is required to fully elucidate the viability, scope, and limitations of using phosphonium ylides for the carbon-chain elongation of bis(trifluoromethyl)carbene. Such studies would need to systematically investigate the influence of ylide structure, solvent, temperature, and the method of carbene generation on the reaction outcome and yield of the corresponding 1,1-bis(trifluoromethyl)alkenes.

Catalytic Platforms for 2 Diazo 1,1,1,3,3,3 Hexafluoropropane Transformations

Transition Metal Catalysis in Diazo Compound Activation

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to the activation of diazo compounds is a particularly powerful strategy for forming new chemical bonds. rsc.orgresearchgate.net The process involves the reaction of a transition metal complex with a diazo compound, leading to the extrusion of molecular nitrogen and the formation of a transient metal-carbene intermediate. nih.govacs.org This metallocarbene species is the key player that transfers the carbene fragment to a substrate, regenerating the catalyst to continue the cycle. nih.govnih.gov

Metals from groups 8 to 11, including rhodium, copper, gold, iron, palladium, iridium, and nickel, have all been shown to effectively catalyze carbene transfer from diazo compounds. acs.org The choice of metal and its ligand sphere is crucial as it modulates the reactivity and selectivity of the carbene transfer process, influencing chemoselectivity, regioselectivity, and enantioselectivity. nih.gov These catalytic systems enable a diverse range of transformations, including cyclopropanation of alkenes, insertion into C-H and X-H bonds (where X is a heteroatom like O, N, or S), ylide formation, and cross-coupling reactions. researchgate.netnih.govresearchgate.net

Rhodium(II) complexes, particularly the paddlewheel-shaped dirhodium(II) tetracarboxylates, are among the most versatile and efficient catalysts for transformations involving diazo compounds. researchgate.netrsc.org They are renowned for their ability to mediate a wide spectrum of reactions, including insertions into C-H and X-H bonds, cyclopropanation, and ylide formation, under exceptionally mild conditions. researchgate.net The reactivity and selectivity of these transformations are profoundly influenced by several factors, including the electrophilicity of the rhodium catalyst, the electronic and steric properties of the diazo compound, and the nature of the substrate. researchgate.net

The general scope of Rh(II)-catalyzed reactions includes:

C-H Insertion: Rhodium carbenes readily insert into C-H bonds, providing a direct method for C-H functionalization. rsc.org

X-H Insertion: Insertion into the O-H bonds of alcohols and N-H bonds of amines is a highly efficient process. constructor.university A study on 2-diazo-1,1,3,3,3-pentafluoropropyl phosphonate (B1237965) demonstrated that Rh₂(OAc)₄ catalyzes O-H insertion reactions with various alcohols to yield fluorinated β-alkoxy vinyl phosphonates in good to very good yields. constructor.university

Cyclopropanation: The addition of the carbene fragment to an alkene to form a cyclopropane (B1198618) ring is a hallmark reaction of rhodium carbenes. researchgate.netd-nb.info Research on fluorinated analogs like difluoromethyl diazomethane (B1218177) has shown that rhodium(II) catalysts can effectively produce difluoromethyl-substituted cyclopropanes from a range of styrenes. d-nb.info

Ylide Formation and Rearrangement: Reaction with heteroatom-containing compounds can form ylides, which can then undergo subsequent rearrangements, such as researchgate.netnih.gov-sigmatropic shifts. researchgate.net

The selectivity of these reactions can be finely tuned. The electrophilicity of the catalyst, controlled by the carboxylate ligands on the dirhodium core, plays a critical role. researchgate.net More electrophilic catalysts generally exhibit higher reactivity. In fluorinated systems, such as those involving trifluoromethyl diazomethane, the choice of sterically demanding rhodium catalysts has been shown to be crucial for suppressing side reactions like β-hydride elimination and improving the yield of desired cyclopropanation products. d-nb.info

Copper complexes are cost-effective and highly effective catalysts for the decomposition of diazo compounds. researchgate.net Copper-catalyzed reactions generate copper carbene intermediates that participate in a wide array of transformations, similar to those seen with rhodium. nih.gov Significant advancements have been made in improving the efficiency and selectivity of these reactions, leading to novel applications in organic synthesis.

A notable application of copper catalysis is the H-F insertion into α-diazocarbonyl compounds. This reaction facilitates the direct installation of fluorine under mild and functional-group-tolerant conditions. In a key study, a copper(I) catalyst was used with potassium fluoride (B91410) (KF) and hexafluoroisopropanol (HFIP) to achieve the nucleophilic fluorination of various α-diazocarbonyl substrates. This method is particularly valuable as it can be adapted for radiofluorination with [¹⁸F]KF, providing a late-stage strategy for synthesizing ¹⁸F-labeled biomolecules for positron emission tomography (PET). The reaction proceeds rapidly and is compatible with complex, biologically relevant molecules, including peptides and glycosides.

A highly innovative copper-catalyzed olefination reaction has been developed to synthesize gem-bis(trifluoromethyl)alkenes from α-diazo esters. This method uniquely uses trimethyl(trifluoromethyl)silane (TMSCF₃) as the sole source for both trifluoromethyl groups. The reaction proceeds through a one-pot, multi-step mechanism initiated by the migratory insertion of a copper carbene into a "CuCF₃" species. This is followed by β-fluoride elimination and subsequent addition-elimination steps to yield the desired product. This C1-to-C3 carbon-chain elongation protocol is highly efficient and demonstrates controllable double trifluoromethylation. The reaction is effective for a variety of aryl diazo esters, although substrates with electron-withdrawing groups may require higher catalyst loading.

Table 1. Scope of Copper-Catalyzed gem-Bis(trifluoromethyl)olefination of α-Diazo Esters.
Substrate (Aryl Group of Diazo Ester)Yield (%)
Phenyl72
4-Methylphenyl81
4-Methoxyphenyl85
4-Fluorophenyl65
4-Chlorophenyl68
4-Bromophenyl71
2-Naphthyl65
2-Thienyl55

Copper catalysts have been successfully employed in cross-coupling reactions involving diazo compounds. These reactions provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. One notable example is the selective intermolecular cross-coupling and homocoupling of diazo compounds to produce tetrasubstituted olefins with high Z-selectivity. nih.gov This methodology allows for the rapid construction of complex olefin structures that are valuable in medicinal chemistry. nih.gov Another application is the copper-mediated cross-coupling of diazo compounds with sodium sulfinates to form sulfones under mild conditions with excellent functional group compatibility. nih.gov While many copper-catalyzed cross-couplings involve partners like aryl halides or boronic acids, the use of diazo compounds as coupling partners is a growing field. researchgate.netrsc.orgpsu.edu

Beyond rhodium and copper, a variety of other transition metals are effective catalysts for carbene transfer reactions from diazo compounds. acs.org

Gold: Gold catalysis has emerged as a powerful tool for diazo transformations, often displaying unique reactivity compared to other metals. rsc.org Gold-carbene intermediates can participate in X-H insertion, site-selective C-H functionalization, cyclopropanation, and various cycloaddition and tandem reactions. rsc.orgrsc.orgnih.gov Gold catalysts are particularly effective in the C-H functionalization of electron-rich aromatic rings and can achieve high selectivity. rsc.org

Iron: As an inexpensive, abundant, and environmentally benign metal, iron has gained significant attention as a catalyst for diazo transformations. researchgate.netresearchgate.net Iron porphyrin complexes are particularly effective in catalyzing cyclopropanation reactions. researchgate.netnih.gov Iron-catalyzed carbene transfer has been applied to cyclopropanations, C-H and X-H functionalizations, and other bond-forming reactions. rsc.orgresearchgate.net

Palladium: Palladium is a highly versatile catalyst in organic synthesis, well-known for cross-coupling reactions. libretexts.orgmdpi.com Its use in diazo chemistry includes C-H functionalization and tandem cross-coupling processes. nih.gov Palladium-catalyzed reactions can couple diazo compounds with partners like aryl iodides, often involving the formation of palladium-carbene intermediates. nih.govnih.gov

Platinum: Platinum complexes are known to catalyze carbene transfer reactions, though they are less commonly used than rhodium or copper. They can stabilize carbene intermediates and participate in transformations analogous to other late transition metals. acs.org

Iridium: Iridium complexes, including porphyrin-based catalysts, are active in carbene transfer reactions. nih.gov Recently, chiral iridium catalysts have been shown to perform highly enantioselective intramolecular cyclopropanation of sulfoxonium ylides, which are alternatives to diazo compounds for carbene generation. nih.gov This highlights iridium's potential for asymmetric catalysis in this field. nih.gov

Nickel: Nickel catalysts offer a cost-effective alternative to precious metals and have been used in various carbene-based coupling reactions. researchgate.net The mechanism often involves the generation of a nickel carbene, followed by migratory insertion to form C-C bonds. researchgate.net Nickel complexes have been shown to mediate unusual transformations, such as carbonyl olefination, through the formation of phosphorus ylide intermediates derived from a transient nickel carbene. nih.gov

Zinc: Zinc salts can be used to generate zinc carbenoids in situ from diazo compounds. researchgate.netacs.org These intermediates are effective in transformations such as the enantioselective cyclopropanation of alkenes. researchgate.netacs.org Furthermore, zinc-catalyzed cross-coupling reactions between two different carbene sources, such as a zinc carbene and a vinyl diazo compound, have been developed to synthesize conjugated dienoates. asturias.esresearchgate.net

Copper Catalysis: Development and Applications

Metal-Free Catalysis and Activation Strategies

The development of metal-free catalytic systems for diazo compound transformations is a significant area of interest, offering alternatives to traditional transition-metal catalysts that can be costly or toxic. These approaches often provide unique reactivity and selectivity.

Tris(pentafluorophenyl)borane, B(C₆F₅)₃, has emerged as a highly effective Lewis acid catalyst for the activation of diazo compounds. cardiff.ac.uk This metal-free approach offers mild and environmentally friendly reaction conditions. cardiff.ac.uk The strong Lewis acidity of B(C₆F₅)₃, derived from the electron-withdrawing nature of the pentafluorophenyl groups, allows it to interact with the diazo compound, facilitating the loss of dinitrogen (N₂) and the formation of a reactive carbene intermediate. cardiff.ac.ukcore.ac.uk

The activation mechanism typically involves the formation of a Lewis acid-base adduct between the borane (B79455) and the diazo compound. cardiff.ac.uk This adduct formation weakens the C-N bond of the diazo group, lowering the activation energy for N₂ extrusion and carbene generation. cardiff.ac.uk The resulting carbene can then participate in a variety of chemical transformations, including insertions, cyclopropanations, and rearrangements. cardiff.ac.ukcardiff.ac.uk While detailed studies on the B(C₆F₅)₃-catalyzed reactions of 2-diazo-1,1,1,3,3,3-hexafluoropropane are not extensively documented, the general reactivity of B(C₆F₅)₃ with other diazo compounds, such as α-diazoesters, provides insight into its potential. For instance, B(C₆F₅)₃ has been successfully employed in the Wolff rearrangement of α-diazoketones and subsequent cascade cyclizations with imines. rsc.org

Table 1: Examples of B(C₆F₅)₃-Catalyzed Reactions with Diazo Compounds

Diazo Compound TypeReactantProduct TypeReference
α-Aryl-α-diazoestersHeterocycles, AlkenesVarious functionalized products researchgate.net
Vinyldiazo EstersNitronesIsoxazolidine-based diazo compounds nih.gov
α-DiazoketonesIminesβ-Lactams or Oxazinones rsc.org
α-Aryl-α-diazoester & VinyldiazoacetateCross-couplingN-Substituted Pyrazoles cardiff.ac.uk

This table presents examples of B(C₆F₅)₃-catalyzed reactions with various diazo compounds to illustrate the catalyst's versatility. Specific data for this compound is not available in the cited literature.

Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and Lewis bases that are unable to form a classical adduct. nih.gov This "frustration" leaves the acidic and basic sites available to interact with and activate other small molecules. nih.gov The application of FLPs in diazo chemistry is an emerging area. While the direct reaction of FLPs with diazomethanes can lead to the rapid loss of N₂, researchgate.net more nuanced reactivity can be achieved.

Photoredox and Visible Light Catalysis in Diazo Chemistry

Visible light photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. rsc.org This strategy has been applied to diazo compounds, opening up new avenues for reactivity that are distinct from the carbene-based chemistry typically observed. nih.gov

In photoredox catalysis, a photocatalyst, upon excitation by visible light, can engage in single-electron transfer (SET) with a substrate. rsc.org When applied to diazo compounds, this can lead to the formation of diazomethyl radicals. rsc.org These radical intermediates can then participate in a variety of reactions that are not accessible through traditional carbene pathways. nih.govelsevierpure.com

For example, visible-light-induced photoredox catalysis has been used for the direct di/trifunctionalization of diazo compounds with electron-rich arenes or terminal alkenes. rsc.org This approach allows for the efficient synthesis of complex molecules in a single step. While the specific application of these methods to this compound has not been detailed in the available literature, the generation of a highly fluorinated radical species from this precursor under photoredox conditions could enable novel transformations. The general scheme involves the photocatalyst absorbing light, reaching an excited state, and then transferring an electron to or from the diazo compound to generate the radical intermediate.

The use of light to initiate reactions of diazo compounds can lead to divergent reactivity pathways, where the outcome of the reaction can be controlled by the photochemical conditions. nih.gov For instance, the wavelength of light used for irradiation can influence whether a reaction proceeds through a carbene intermediate or a radical pathway.

In the context of photoredox catalysis, the choice of photocatalyst and reaction conditions can steer the reaction towards different products. nih.gov While specific examples involving this compound are lacking, studies with other diazo compounds have demonstrated the potential for such divergent reactivity. For example, photocatalytic approaches have been developed to access triplet carbene intermediates from diazoalkanes, leading to efficient gem-difluoroolefination reactions with α-trifluoromethyl styrenes, a reaction pathway that competes with cyclopropanation. nih.gov This highlights the potential to control the reactivity of diazo compounds through photochemical methods, offering a powerful strategy for synthetic chemistry.

Mechanistic Investigations of 2 Diazo 1,1,1,3,3,3 Hexafluoropropane Reactions

Elucidation of Reaction Intermediates (e.g., Metal Carbenoids, Ylides, Zwitterionic Species)

The transient species generated from 2-diazo-1,1,1,3,3,3-hexafluoropropane are central to its diverse reactivity. Upon thermal, photochemical, or metal-catalyzed decomposition, it loses a molecule of nitrogen to form the highly reactive bis(trifluoromethyl)carbene. In the presence of transition metals, the formation of metal carbenoid intermediates is a key step. u-tokyo.ac.jp These species are more stable and selective than the free carbene. u-tokyo.ac.jp

For instance, the reaction of bis(trifluoromethyl)diazomethane with zerovalent nickel, palladium, and platinum complexes has been shown to afford stable complexes, providing strong evidence for the formation of metal carbenoid intermediates. rsc.org In copper-catalyzed cyclopropanation reactions with related fluorinated diazo compounds, the proposed mechanism involves the initial addition of the copper catalyst to the diazo compound to form a zwitterionic intermediate. This is followed by the extrusion of nitrogen to generate a copper carbene complex, which then reacts with an alkene to form the cyclopropane (B1198618) product. nih.gov

Ylides are another important class of intermediates in the reactions of diazo compounds. nih.gov While specific studies on ylide formation from this compound are not extensively detailed in the available literature, the generation of ylides from other diazo compounds is a well-established phenomenon, occurring through the reaction of a carbene or metal carbenoid with a Lewis base containing a heteroatom (e.g., nitrogen, oxygen, or sulfur).

Kinetic Studies of Nitrogen Release and Carbene Formation

The kinetics of dinitrogen extrusion from this compound is a critical factor that governs the rate of carbene formation and subsequent reactions. The stability of diazo compounds and the activation energy required for nitrogen release are highly dependent on the substituents attached to the diazo carbon.

Computational studies have provided significant insights into this process. The presence of electron-withdrawing groups, such as the two trifluoromethyl groups in this compound, has a pronounced effect. These groups induce a positive partial charge on the carbene carbon, which weakens the C-N bond and lowers the activation energy for nitrogen release. nih.gov This is because a more positive charge on the carbon atom reduces the π-donor ability of the carbene lone pair to the π* orbital of the dinitrogen fragment. nih.gov

A combined machine learning and density functional theory (DFT) study on a range of diazo compounds concluded that a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen lead to a lower energy barrier for N₂ elimination. nih.gov Although specific experimental kinetic data for this compound were not found, these theoretical findings suggest that it should readily undergo nitrogen extrusion upon activation. The thermal decomposition of the related compound 1,1,1,3,3,3-hexafluoropropane (B1216460) has been studied, indicating that the hexafluorinated backbone is stable up to relatively high temperatures, with decomposition beginning around 600 °C. nih.gov

Stereochemical Outcomes and Diastereoselectivity in Transformations

The stereochemical outcome of reactions involving the carbene or carbenoid derived from this compound is a key aspect of its synthetic utility, particularly in the construction of chiral molecules. Cyclopropanation reactions have been a primary focus for studying the stereoselectivity of fluorinated carbenes.

In myoglobin-catalyzed cyclopropanation of styrenes with 2-diazo-1,1,1-trifluoroethane (a closely related compound), a variety of trans-1-trifluoromethyl-2-arylcyclopropanes are produced with high yields and excellent diastereoselectivity (97-99.9% de). rochester.edunih.gov This high preference for the trans isomer is a common feature in both biocatalytic and transition-metal-catalyzed cyclopropanations with trifluoromethyl-substituted diazoalkanes. researchgate.netescholarship.org The steric bulk of the trifluoromethyl group(s) is believed to play a crucial role in directing the stereochemical course of the reaction, favoring the less sterically hindered transition state that leads to the trans product. researchgate.net

Beyond cyclopropanation, diastereoselectivity has also been observed in other reaction types. For example, the successive insertion of 2,2,2-trifluorodiazoethane (B1242873) into alkylboron compounds has been shown to proceed in a diastereoselective manner, leading to the formation of vicinally bis(trifluoromethylated) alkylboron compounds. nih.gov Intramolecular C-H insertion reactions of carbenes also exhibit diastereoselectivity, which is often influenced by the catalyst and the substrate's conformational preferences. researchgate.netfigshare.com

Below is a table summarizing representative diastereoselectivity data for cyclopropanation reactions with trifluoromethyl-substituted diazoalkanes.

OlefinCatalyst/EnzymeDiazo CompoundDiastereomeric Excess (de)Reference
Styrene (B11656)Myoglobin (B1173299) variant2-diazo-1,1,1-trifluoroethane>99.5% nih.gov
4-MethoxystyreneMyoglobin variant2-diazo-1,1,1-trifluoroethane>99.5% nih.gov
4-ChlorostyreneMyoglobin variant2-diazo-1,1,1-trifluoroethane>99.5% nih.gov

Role of Fluorine Substitution in Modulating Reactivity and Selectivity

The two trifluoromethyl groups in this compound are the primary determinants of its unique reactivity and selectivity. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Fluorine is the most electronegative element, making the trifluoromethyl group a potent electron-withdrawing group through inductive effects. acs.org This has several consequences:

Increased Electrophilicity: The resulting bis(trifluoromethyl)carbene or its metal carbenoid is highly electrophilic, which enhances its reactivity towards electron-rich substrates like alkenes. u-tokyo.ac.jp

Weakened C-N Bond: As discussed in the kinetics section, the electron-withdrawing nature of the CF₃ groups polarizes the C-N bond, facilitating the release of nitrogen gas. nih.gov

Modulation of Reaction Pathways: The electronic properties can influence the outcome of competing reaction pathways. For example, in reactions with N-substituted indoles, the choice between cyclopropanation and C-H functionalization followed by β-fluoride elimination can be tuned by the electronic nature of the substituent on the indole (B1671886) nitrogen. acs.org

Steric Effects: The trifluoromethyl group is sterically demanding, with a size comparable to that of an isopropyl group. acs.org This steric bulk significantly influences the selectivity of reactions:

Diastereoselectivity: As seen in cyclopropanation reactions, the steric hindrance from the CF₃ groups favors the formation of the trans isomer to minimize steric repulsion in the transition state. researchgate.netescholarship.org

Regioselectivity: In reactions with unsymmetrical substrates, the bulky CF₃ groups can direct the carbene to attack the less sterically hindered site.

The combination of these powerful electronic and steric effects makes this compound a valuable reagent for introducing the bis(trifluoromethyl)methylidene moiety into organic molecules with often high levels of control over reactivity and selectivity. rsc.orgrsc.org

Computational and Theoretical Studies on 2 Diazo 1,1,1,3,3,3 Hexafluoropropane and Its Derived Carbene

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energy Barriers

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating the mechanisms of complex organic reactions. For reactions involving diazo compounds, DFT calculations can map out the entire energy landscape, identifying intermediates, transition states, and the associated energy barriers that dictate the reaction's feasibility and kinetics.

While specific DFT studies on the reaction pathways of 2-diazo-1,1,1,3,3,3-hexafluoropropane are not extensively detailed in available literature, valuable insights can be drawn from closely related, highly fluorinated diazo compounds. For instance, a DFT investigation into the copper(I)-catalyzed cyclopropanation of styrene (B11656) with diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate—a structural and electronic analogue—provides a representative model for the reactivity of such electron-deficient carbenes.

The calculated reaction pathway proceeds through several key steps nih.govresearchgate.net:

Catalyst-Diazo Adduct Formation: The process begins with the coordination of the copper(I) iodide (CuI) catalyst to the diazo compound, forming a zwitterionic intermediate (Int1).

Nitrogen Extrusion: This adduct then undergoes the rate-determining step, the extrusion of a dinitrogen molecule (N₂) through a transition state (TS1), to form a copper carbene complex (Int2) nih.govresearchgate.net. This step typically has the highest energy barrier.

Cyclopropanation: The copper carbene then reacts with the alkene (e.g., styrene). This involves the formation of a new intermediate (Int3) via a transition state (TS2), followed by ring-closure through a final transition state (TS3) to yield the cyclopropane (B1198618) product (Pr) and regenerate the catalyst nih.govresearchgate.net.

The Gibbs free energies calculated for the key steps in the model reaction with styrene highlight the energetic profile of the transformation.

SpeciesDescriptionCalculated ΔG (kcal/mol)
Int1Initial Cu(I)-diazo adduct5.2
TS1Transition state for N₂ extrusion16.4
Int2Copper carbene complex-8.7
TS2Transition state for C-C bond formation-27.6
Int3Intermediate after initial C-C bond formation-22.5
TS3Transition state for ring closure-42.0
PrFinal cyclopropane product-50.5

Data adapted from a DFT study on the analogous compound diethyl 2-diazo-1,1,3,3,3-pentafluoropropylphosphonate. nih.govresearchgate.net

Analysis of Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory simplifies this by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate how a molecule interacts with other reagents.

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

LUMO: The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized on the C-N₂ fragment, associated with the lone pair on the diazo carbon and the π-system of the diazo group. The LUMO is likely to be the corresponding C-N π* antibonding orbital. Upon loss of N₂, the resulting bis(trifluoromethyl)carbene has its own set of frontier orbitals that govern its subsequent reactions. DFT calculations on N-(3,5-bis(trifluoromethyl)benzyl)stearamide show that the LUMO is primarily located over the 3,5-bis(trifluoromethyl)phenyl moiety, indicating the strong electron-withdrawing nature of the CF₃ groups mdpi.com. This high electrophilicity is a defining characteristic of bis(trifluoromethyl)carbene.

While specific HOMO-LUMO energy values and diagrams for this compound are not prominently available in published literature, the known reactivity patterns confirm the carbene's strong electrophilic character, which is consistent with a low-lying LUMO centered on the carbene carbon.

Investigation of Carbene Spin States (Singlet vs. Triplet) and their Influence on Reactivity

Carbenes possess two non-bonding electrons, which can exist in two different spin states: a singlet state (spin-paired, total spin S=0) or a triplet state (spins parallel, total spin S=1). This difference in electronic configuration has a profound impact on the carbene's geometry, stability, and reaction mechanisms.

Singlet Carbenes: The two electrons occupy the same orbital, leaving another orbital vacant. They typically behave as electrophiles (accepting into the empty orbital) or nucleophiles (donating from the lone pair) and often undergo concerted reactions. For example, cyclopropanation with a singlet carbene is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product.

Triplet Carbenes: The two electrons occupy different orbitals with parallel spins. They behave as diradicals and react in a stepwise manner. Triplet carbene cyclopropanations are not stereospecific because the intermediate diradical has time to undergo bond rotation before ring closure, leading to a mixture of stereoisomers.

The energy difference between the singlet and triplet states is known as the singlet-triplet gap (ΔES-T). For most simple carbenes, the triplet state is the ground state (lower in energy). However, substituents can alter this order. Electron-withdrawing groups, such as the two trifluoromethyl groups in bis(trifluoromethyl)carbene, are known to stabilize the singlet state relative to the triplet state. This is because these groups inductively pull electron density from the carbene carbon, making the filled sp²-like orbital lower in energy and increasing the energy gap to the empty p-orbital, which disfavors the triplet configuration.

Computational studies are essential for accurately predicting the singlet-triplet gap chemrxiv.orgchemrxiv.org. While a specific, high-accuracy calculated value for bis(trifluoromethyl)carbene is not readily found in the surveyed literature, the strong σ-electron-withdrawing nature of the two CF₃ substituents is expected to confer a significant singlet ground state stabilization, making it the more likely state to dictate the carbene's reactivity. This predicted singlet ground state is consistent with the observed reactivity of other highly electrophilic carbenes.

Machine Learning Approaches in Predicting Diazo Compound Reactivity

In recent years, machine learning (ML) has emerged as a powerful tool to accelerate the discovery and understanding of chemical reactivity, often by leveraging large datasets generated by computational methods like DFT. For diazo compounds, ML models can predict key properties related to their reactivity, bypassing the need for computationally expensive calculations for every new molecule.

A primary application is the prediction of the activation energy (ΔG‡) for the thermal decomposition of diazo compounds to release N₂ and form a carbene nih.gov. This is a critical parameter as it determines the stability of the diazo compound and the conditions required for carbene generation.

The general workflow involves nih.gov:

Data Generation: A diverse dataset of various diazo compounds is created. DFT calculations are performed for each compound to determine the activation energy for N₂ release.

Descriptor Calculation: A set of numerical "descriptors" is calculated for each molecule. These can include quantum chemical properties like partial charges on atoms, HOMO/LUMO energies, and dipole moments, as well as structural features.

Model Training: An ML algorithm (e.g., support vector machine, neural network) is trained on this dataset. The model learns the complex relationship between the molecular descriptors and the calculated activation energy nih.govnih.gov.

Prediction: Once trained, the model can rapidly predict the activation energy for new, unseen diazo compounds based solely on their calculated descriptors, offering a significant speed advantage over performing new DFT calculations from scratch.

Studies have shown that ML models can successfully predict activation energies for N₂ release with high accuracy nih.gov. Key findings from such models indicate that diazo molecules with a higher positive partial charge on the carbene carbon and a more negative charge on the terminal nitrogen tend to have lower energy barriers for decomposition nih.gov. This approach not only provides predictive power but also enhances chemical understanding by identifying the most important electronic features that control reactivity. This synergy between DFT and ML paves the way for the rational design of new diazo reagents with tailored stability and reactivity.

Advanced Synthetic Applications and Emerging Research Avenues of 2 Diazo 1,1,1,3,3,3 Hexafluoropropane

Construction of Complex Fluorinated Molecules and Scaffolds

The introduction of trifluoromethyl (CF3) groups into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. nih.govnih.govmdpi.com 2-Diazo-1,1,1,3,3,3-hexafluoropropane provides a direct and efficient route for the incorporation of the gem-bis(trifluoromethyl) moiety into a wide range of molecular frameworks, enabling the construction of complex fluorinated molecules and scaffolds.

One of the primary applications of this diazo compound is in cyclopropanation reactions. nih.gov By reacting with various alkenes, it can generate cyclopropanes bearing two trifluoromethyl groups on the same carbon atom. These reactions are often catalyzed by transition metals, such as copper(I) salts. nih.govconstructor.university The resulting bis(trifluoromethyl)cyclopropanes are valuable building blocks for the synthesis of more complex molecules due to their unique structural and electronic properties. nih.govrsc.org

Furthermore, the bis(trifluoromethyl)carbene generated from this compound can undergo insertion reactions into C-H bonds of saturated hydrocarbons, leading to the formation of new C-C bonds and the direct functionalization of otherwise inert alkanes. orgsyn.org This methodology allows for the late-stage introduction of the bis(trifluoromethyl)methyl group into complex molecular architectures.

The table below summarizes representative examples of complex fluorinated molecules synthesized using this compound.

ReactantCatalyst/ConditionsProduct TypeReference
Styrene (B11656)CuIBis(trifluoromethyl)cyclopropane constructor.university
Terminal AlkenesCuIBis(trifluoromethyl)cyclopropanes nih.gov
Saturated HydrocarbonsPhotolysis/ThermolysisC-H Insertion Products orgsyn.org
Trimethyl-3,3,3-trifluoropropynyltinN/ABis(trifluoromethyl)cyclopropene cdnsciencepub.com

Applications in the Synthesis of Fluorine-Containing Heterocycles

Fluorine-containing heterocycles are of significant interest in medicinal and agricultural chemistry due to their enhanced biological activities. nih.govdoi.org this compound is a versatile reagent for the synthesis of a variety of fluorinated heterocyclic systems through cycloaddition reactions. orgsyn.orgnih.gov

As a 1,3-dipole, it can react with various dipolarophiles. For instance, its reaction with acetylenes yields pyrazoles, while its reaction with thiocarbonyl compounds can lead to the formation of thiadiazolines, which can further rearrange to thiiranes. orgsyn.orgnih.govacs.org These cycloaddition reactions provide a direct and atom-economical route to novel fluorine-containing heterocycles. nih.govresearchgate.net The electron-withdrawing nature of the two trifluoromethyl groups enhances the reactivity of the diazo compound in these transformations. nih.gov

The table below provides examples of fluorine-containing heterocycles synthesized via cycloaddition reactions with this compound.

DipolarophileProduct HeterocycleReference
AcetylenesPyrazole orgsyn.org
Thiocarbonyl CompoundsThiadiazoline/Thiirane orgsyn.orgacs.org
OlefinsPyrazoline orgsyn.org

Development of Novel Methodologies for Selective Bond Formations

Research involving this compound has led to the development of novel and selective bond-forming methodologies. The generation of bis(trifluoromethyl)carbene from this precursor allows for a range of insertion reactions into various X-H bonds, where X can be silicon (Si), tin (Sn), or other elements. nih.gov For instance, copper(I)-catalyzed insertion into Si-H bonds provides a route to valuable bis(trifluoromethyl)methyl-substituted organosilanes. nih.gov

Furthermore, this diazo compound reacts with a variety of transition-metal complexes, leading to the formation of stable organometallic compounds or catalytic intermediates for further transformations. rsc.orgrsc.orgrsc.org For example, it reacts with zerovalent nickel, palladium, and platinum complexes to form stable metal-carbene adducts. rsc.org These reactions open up new avenues for the development of novel catalytic cycles and synthetic transformations. The reaction with hydridopentacarbonylmanganese results in the formation of a C-H insertion-like product. rsc.org

Potential as a Key Building Block in Fluorination Chemistry

The unique reactivity of this compound positions it as a key building block in the broader field of fluorination chemistry. nih.govtcichemicals.combeilstein-journals.orgsigmaaldrich.com It serves as a potent electrophilic source of the C(CF3)2 moiety, a structural motif that can impart desirable properties to organic molecules. mdpi.com The ability to introduce this bulky and highly electronegative group can be strategically employed in the design of new pharmaceuticals, agrochemicals, and advanced materials. nih.govsigmaaldrich.com

The versatility of the reactions it undergoes, including cyclopropanations, C-H insertions, and cycloadditions, provides a comprehensive toolkit for chemists to incorporate the bis(trifluoromethyl) group into a diverse array of substrates. orgsyn.orgnih.govconstructor.university This makes it a more specialized yet powerful alternative to other fluorinating agents that deliver single fluorine atoms or trifluoromethyl groups. nih.gov

Future Directions in Fluoroalkyl Diazo Chemistry Research

The field of fluoroalkyl diazo chemistry, with this compound as a prominent example, is poised for significant growth. A major area of future research will likely focus on the development of asymmetric transformations. nih.gov The synthesis of enantioenriched fluorinated compounds is of paramount importance, particularly for pharmaceutical applications. nih.gov Chiral catalysts could be employed to control the stereochemistry of cyclopropanation and insertion reactions involving the bis(trifluoromethyl)carbene.

Another promising direction is the expansion of multicomponent reactions involving fluoroalkyl diazo compounds. mdpi.com These reactions, where three or more reactants combine in a single step, offer a highly efficient means of rapidly building molecular complexity. The development of novel multicomponent reactions incorporating this compound would provide access to a wider range of complex fluorinated molecules.

Furthermore, the exploration of more sustainable and economical catalytic systems, such as those based on earth-abundant metals like iron, will be a key focus. nih.gov The development of continuous flow technologies for the in-situ generation and immediate use of potentially hazardous diazo compounds could also enhance the safety and scalability of these reactions. datapdf.com The unique properties imparted by the gem-bis(trifluoromethyl) group suggest that its application in materials science, for example, in the development of novel polymers and liquid crystals, will also be an active area of investigation.

Q & A

Q. What are the established synthetic routes for 2-Diazo-1,1,1,3,3,3-hexafluoropropane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via diazo transfer reactions under inert atmospheres (e.g., argon) to prevent decomposition. A representative procedure involves reacting fluorinated precursors (e.g., trifluoroacetamides) with diazo transfer agents like p-ABSA (p-acetamidobenzenesulfonyl azide) in solvents such as MeCN or CH₂Cl₂. Key parameters include:
  • Temperature : Reactions are often initiated at 0°C to control exothermic steps, followed by gradual warming to room temperature.
  • Purification : Column chromatography with non-polar eluents (e.g., Et₂O:pentane mixtures) isolates the diazo compound, while drying agents like MgSO₄ ensure anhydrous conditions .
  • Characterization : ¹⁹F NMR and HRMS are critical for confirming structure and purity due to the compound’s fluorinated backbone .

Q. What are the stability concerns for this compound during storage and handling?

  • Methodological Answer : The compound is thermally and photolytically sensitive. Best practices include:
  • Storage : Sealed containers under inert gas (argon) at -18°C to minimize decomposition .
  • Handling : Avoid exposure to heat sources, sparks, or direct light. Use explosion-proof equipment when scaling up reactions .
  • Decomposition Monitoring : Regular NMR analysis detects degradation products (e.g., fluorinated hydrocarbons or nitrogen gas byproducts) .

Q. What safety protocols are essential when working with this compound?

  • Methodological Answer :
  • Ventilation : Use fume hoods to prevent inhalation of volatile fluorinated intermediates.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Emergency Measures : For skin contact, irrigate with water immediately; for eye exposure, flush with saline for 15 minutes. Frostbite risks (from cold storage) require sterile dressings and medical evaluation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cycloaddition or fluorination reactions?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and regioselectivity in [3+2] cycloadditions.
  • Isotopic Labeling : Use ¹⁵N-labeled diazo compounds to track nitrogen release pathways during decomposition.
  • Kinetic Analysis : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :
  • Standardization : Calibrate instruments using certified reference materials (e.g., hexafluoropropanol derivatives) to ensure consistency .
  • Multi-Technique Validation : Cross-validate ¹⁹F NMR chemical shifts with X-ray crystallography or mass spectrometry.
  • Batch Comparison : Replicate synthesis protocols from conflicting studies to isolate variables (e.g., solvent purity, trace moisture) .

Q. What theoretical frameworks guide the design of experiments involving this compound?

  • Methodological Answer :
  • Fluorophobic Effect : Exploit the low polarizability of C-F bonds to drive selective reactions in hydrophobic environments.
  • Diazo Stability Theory : Apply Marcus theory to predict decomposition kinetics based on electronic and steric effects.
  • Retrosynthetic Analysis : Use the compound’s diazo group as a linchpin for constructing fluorinated heterocycles .

Q. How can this compound be utilized in synthesizing fluorinated polymers or advanced materials?

  • Methodological Answer :
  • Polymerization Initiator : Leverage its photoactive diazo group to initiate radical polymerization of fluorinated monomers (e.g., tetrafluoroethylene).
  • Surface Functionalization : Graft fluorinated layers onto substrates via diazo coupling under UV light.
  • Environmental Testing : Assess stability of derived materials under extreme conditions (e.g., high UV exposure or acidic media) .

Q. What methodological challenges arise when scaling up reactions involving this compound?

  • Methodological Answer :
  • Exothermic Hazards : Implement controlled addition systems and cooling jackets to manage heat generation.
  • Solvent Selection : Replace low-boiling solvents (e.g., CH₂Cl₂) with safer alternatives (e.g., fluorinated ethers) to reduce volatility.
  • Waste Management : Neutralize diazo residues with aqueous acidic solutions (e.g., 1 M HCl) before disposal .

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